1-Phenyl-2-azabicyclo[3.2.0]heptane
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Overview
Description
1-Phenyl-2-azabicyclo[320]heptane is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl-substituted cyclopentene with an azide compound, followed by reduction to form the desired bicyclic structure . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-Phenyl-2-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic uses, including as a precursor for drug development, is ongoing.
Industry: The compound’s properties may be exploited in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-Phenyl-2-azabicyclo[3.2.0]heptane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
2-Oxa-1-azabicyclo[3.2.0]heptane: Similar in structure but contains an oxygen atom in addition to the nitrogen.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-phenyl-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2 |
InChI Key |
JLVFVQRXKUKNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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